APDye 568 Hydroxylamine
Description
Properties
Molecular Formula |
C36H38N4O11S2 |
|---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
[13-[4-(3-aminooxypropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H38N4O11S2/c1-35(2)15-20(17-52(44,45)46)23-11-26-30(13-28(23)39-35)51-31-14-29-24(21(18-53(47,48)49)16-36(3,4)40-29)12-27(31)32(26)22-7-6-19(10-25(22)34(42)43)33(41)38-8-5-9-50-37/h6-7,10-16,39H,5,8-9,17-18,37H2,1-4H3,(H,38,41)(H,42,43)(H,44,45,46)(H,47,48,49) |
InChI Key |
RKWARORYOWQDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCON)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Chemical Foundation and Reaction Mechanism of Apdye 568 Hydroxylamine
The core reactivity of APDye 568 Hydroxylamine (B1172632) is dictated by its hydroxylamine moiety (-ONH₂), which engages in a highly selective reaction with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone of bioconjugation techniques due to its specificity and the stability of the resulting bond under physiological conditions.
Principles of Oxime Ligation: Reaction of Hydroxylamine with Carbonyl Compounds
The formation of an oxime from a hydroxylamine and a carbonyl compound, such as an aldehyde, proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N-OH bond of the oxime. numberanalytics.combyjus.comscribd.com The nucleophilicity of the nitrogen in hydroxylamine is enhanced by the adjacent oxygen atom. quora.com
The reaction is generally acid-catalyzed. numberanalytics.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxylamine. numberanalytics.com However, the pH must be carefully controlled, as excessive acidity will protonate the hydroxylamine, rendering it non-nucleophilic. The optimal pH for oxime ligation is typically in the mildly acidic range (pH 4-5). rsc.org
The reaction of hydroxylamines with aldehydes is highly specific, a key feature for its use in complex biological samples where a multitude of other functional groups are present. nih.gov Aldehydes are generally more reactive towards hydroxylamines than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. quora.comvaia.com
The kinetics of oxime ligation can be relatively slow at neutral pH. researchgate.net To address this, catalysts are often employed to accelerate the reaction rate under physiological conditions. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844) (pPDA), have been shown to be effective catalysts for oxime ligation. rsc.orgnih.gov These catalysts function through a nucleophilic catalysis mechanism, forming a transient, more reactive Schiff base intermediate with the aldehyde, which is then readily attacked by the hydroxylamine. rsc.org The use of such catalysts can lead to reaction rate constants in the range of 10¹ to 10³ M⁻¹s⁻¹. nih.govacs.org
| Reactants | Catalyst | Rate Constant (k) | Reference |
| Aminooxyacetyl-peptide and benzaldehyde | Aniline (100 mM) | 8.2 ± 1.0 M⁻¹s⁻¹ | nih.gov |
This table illustrates the rate constant for a model oxime ligation reaction.
Comparative Hydrolytic Stability of Oxime Linkages versus Hydrazones
A significant advantage of the oxime linkage formed by APDye 568 Hydroxylamine is its superior hydrolytic stability compared to the hydrazone linkage, which is formed from the reaction of a hydrazide with a carbonyl compound. nih.gov While both are more stable than imines, oximes exhibit a much lower rate of hydrolysis, particularly in acidic conditions. nih.govexlibrisgroup.com
This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime's C=N-OH structure compared to the nitrogen atom in a hydrazone's C=N-NHR structure. nih.gov The electron-withdrawing nature of the oxygen in the oxime makes the linkage less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis. nih.gov Studies have shown that the first-order rate constant for the hydrolysis of an oxime can be approximately 600-fold lower than that of a comparable methylhydrazone at pD 7.0. nih.gov This makes oxime linkages the preferred choice for bioconjugation applications where a stable, long-lasting connection is required. nih.govnih.gov
| Linkage Type | Relative Hydrolytic Stability | Key Factor | Reference |
| Oxime | High | Resistance to protonation due to the electronegativity of the adjacent oxygen atom. | nih.govresearchgate.net |
| Hydrazone | Lower than Oxime | More susceptible to acid-catalyzed hydrolysis. | nih.govnih.gov |
This table provides a comparative overview of the hydrolytic stability of oxime and hydrazone linkages.
Mechanistic Insights into Targeted Covalent Bond Formation in Biological Milieus
The reaction of this compound with aldehydes is a prime example of a bioorthogonal reaction. This term refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes. nih.govresearchgate.net The hydroxylamine and aldehyde functional groups are largely absent from biological systems, ensuring that the labeling reaction is highly specific and targeted. acs.org
The covalent bond formation is targeted by introducing an aldehyde group onto a specific biomolecule of interest through genetic or chemical means. This compound can then be introduced, and it will selectively react with the engineered aldehyde, resulting in the covalent attachment of the fluorescent dye to the target. This allows for precise and stable labeling for applications such as fluorescence microscopy and flow cytometry. researchgate.net The chemoselectivity of the oxime ligation ensures that the dye does not react non-specifically with other biomolecules, which is crucial for obtaining high-quality imaging data with low background signal. nih.gov
Considerations for Reaction Efficiency and Selectivity within Complex Biological Samples
While oxime ligation is highly selective, achieving optimal reaction efficiency within the complex environment of a biological sample requires careful consideration of several factors. The concentration of both the this compound and the target aldehyde will influence the reaction rate. rsc.org In many biological experiments, the target molecule is present at low concentrations, which can slow down the labeling process. nih.gov
To overcome slow kinetics at physiological pH, the use of catalysts like aniline or its more water-soluble and efficient derivatives is often necessary. rsc.orgresearchgate.net However, high concentrations of these catalysts can sometimes lead to off-target effects or toxicity. Therefore, optimizing the catalyst concentration is a critical step in experimental design.
Synthetic Strategies and Chemical Engineering of Apdye 568 Hydroxylamine Derivatives
Methodological Approaches for the Synthesis of Fluorescent Hydroxylamine (B1172632) Probes
The synthesis of fluorescent hydroxylamine probes, such as APDye 568 Hydroxylamine, is a multi-step process that begins with the construction of the core fluorophore. APDye 568 belongs to the rhodamine family of dyes, which are renowned for their high fluorescence quantum yields, exceptional photostability, and bright emission in the visible spectrum. nih.govmagtech.com.cn The synthesis of the rhodamine scaffold is a well-established area of organic chemistry, with modern methods focusing on achieving high purity and specific isomeric forms.
A significant challenge in the synthesis of functionalized rhodamine dyes has been the formation of regioisomers, which are often difficult to separate. researchgate.net To overcome this, efficient protocols have been developed, such as the one-step synthesis of isomerically pure rhodamines from phthalaldehydic acids. acs.org This method avoids the use of unsymmetrical anhydrides, which can lead to multiple reaction products, thus ensuring a single, well-defined chemical structure. researchgate.net The general approach involves the condensation of a substituted 3-aminophenol (B1664112) with a phthalaldehydic acid in a suitable solvent system, such as a mixture of 2,2,2-trifluoroethanol (B45653) and water, often under an oxygen atmosphere to facilitate the final oxidative step in the dye formation. acs.org
APDye 568 is spectrally similar to other commercial dyes like Alexa Fluor 568. dianabiotech.com The synthesis of Alexa Fluor dyes often involves the sulfonation of the core fluorophore, such as coumarin, xanthene (the core of rhodamine), or cyanine (B1664457) dyes. biosyn.com This sulfonation process imparts negative charges to the dye molecule, which significantly increases its water solubility and reduces the tendency for aggregation in aqueous biological environments. biosyn.comnih.gov It is therefore highly probable that the synthesis of the APDye 568 core involves the sulfonation of a rhodamine precursor.
The final step in the synthesis of this compound is the introduction of the hydroxylamine moiety (-NHOH). This functional group is crucial for the probe's intended reactivity, for instance, for conjugation to carbonyl groups (aldehydes and ketones) in biomolecules. There are several general methods for introducing a hydroxylamine group into an organic molecule. wikipedia.orgontosight.ai One common strategy involves the use of a precursor molecule containing a good leaving group, which can be displaced by hydroxylamine or its protected form. For instance, a carboxylic acid derivative of the APDye 568 core can be activated and then reacted with hydroxylamine. aatbio.com Alternatively, an alkyl halide derivative of the dye could be synthesized and subsequently reacted with hydroxylamine. wikipedia.org The synthesis of hydroxylamine hydrochloride itself can be achieved through various methods, including the electrolytic reduction of nitric acid or the reaction of sodium nitrite (B80452) with sodium bisulfite to form an oxime, which is then hydrolyzed. orgsyn.orgchemicalbook.com
A plausible synthetic route to this compound would therefore involve:
Synthesis of the core rhodamine structure: Condensation of a substituted 3-aminophenol with a functionalized phthalaldehydic acid to produce an isomerically pure rhodamine.
Sulfonation: Treatment of the rhodamine dye with a sulfonating agent to introduce sulfonic acid groups, thereby increasing water solubility.
Functionalization for hydroxylamine attachment: Conversion of a functional group on the sulfonated rhodamine (e.g., a carboxylic acid) into a reactive intermediate.
Introduction of the hydroxylamine group: Reaction of the activated rhodamine derivative with hydroxylamine or a protected hydroxylamine species, followed by deprotection if necessary, to yield the final this compound probe.
| Synthetic Step | Key Reagents and Conditions | Purpose |
| Rhodamine Core Synthesis | Substituted 3-aminophenol, Phthalaldehydic acid, TFE/Water, O₂ | To produce an isomerically pure rhodamine scaffold. researchgate.netacs.org |
| Sulfonation | Sulfonating agent (e.g., fuming sulfuric acid) | To increase water solubility and reduce aggregation. biosyn.com |
| Hydroxylamine Functionalization | Carboxylic acid activation (e.g., with EDAC), Hydroxylamine | To introduce the reactive hydroxylamine moiety for bioconjugation. aatbio.com |
Derivatization Techniques for Bioconjugation Enhancement and Functionalization
The utility of a fluorescent probe is greatly expanded through derivatization, which allows for its covalent attachment to biomolecules (bioconjugation) and the fine-tuning of its properties for specific applications.
In many biological experiments, it is crucial to compare the behavior of different molecules or to use internal standards. For this purpose, spectrally equivalent fluorescent conjugates are invaluable. APDye 568 has an excitation maximum around 578 nm and an emission maximum around 602 nm. researchgate.net Other commercially available dyes with very similar spectral properties include Alexa Fluor 568 and CF™ 568. researchgate.netoptica.org
By creating derivatives of these different dyes with the same reactive group, researchers can label different biomolecules and study them simultaneously in the same sample using the same filter sets on a fluorescence microscope or flow cytometer. For example, APDye 568 can be derivatized with a variety of reactive groups, such as N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for reacting with thiols, and alkynes or azides for click chemistry reactions. researchgate.netoptica.org These same derivatization strategies can be applied to spectrally similar dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Reactive Derivatives |
| APDye 568 | ~578 | ~602 | Hydroxylamine, NHS ester, Maleimide, Alkyne, Azide researchgate.netoptica.org |
| Alexa Fluor 568 | ~578 | ~603 | NHS ester, Maleimide, Alkyne, Azide nih.govthermofisher.com |
| CF™ 568 | ~568 | ~590 | NHS ester, Maleimide, Alkyne, Azide |
This allows for the creation of a panel of fluorescently labeled molecules that can be used in multiplexed assays, FRET (Förster Resonance Energy Transfer) studies, and for validating experimental results across different platforms.
The core structure of a fluorescent probe can be chemically modified to alter its properties to suit the demands of a particular experiment. Key properties that are often modulated include:
Solubility: As mentioned, sulfonation is a key strategy to enhance the water solubility of rhodamine dyes like APDye 568. biosyn.com This is critical for their use in aqueous biological buffers and to prevent non-specific binding due to hydrophobic interactions. The introduction of other polar groups, such as carboxylic acids or polyethylene (B3416737) glycol (PEG) linkers, can also improve aqueous solubility. tamu.edu
Photostability: The inherent chemical structure of the rhodamine core contributes to its high photostability. However, certain modifications can either enhance or diminish this property. The development of new rhodamine derivatives often involves screening for enhanced resistance to photobleaching, which is crucial for long-term imaging experiments. nih.gov
Environmental Sensitivity: The fluorescence of some probes can be sensitive to their local environment, such as pH, polarity, or the presence of specific ions. While APDye 568 is reported to be largely pH-insensitive over a wide range, other rhodamine derivatives can be designed to act as sensors. researchgate.netoptica.org This is often achieved by attaching a recognition moiety to the fluorophore that undergoes a conformational change upon binding to its target, leading to a change in the fluorescence output. For example, the spirolactam form of rhodamine is non-fluorescent, but ring-opening upon analyte binding can lead to a dramatic increase in fluorescence, creating an "off-on" sensor. nih.gov
Reactive Group for Bioconjugation: The choice of the reactive group on the probe determines which functional groups on a biomolecule it can be attached to. This compound is specifically designed to react with aldehydes and ketones. Other derivatives of APDye 568 include:
APDye 568 NHS ester: Reacts with primary amines on proteins and other molecules. thermofisher.com
APDye 568 Maleimide: Reacts with thiol groups found in cysteine residues of proteins.
APDye 568 Alkyne and Azide: Used for "click chemistry," a highly efficient and specific conjugation reaction. researchgate.netoptica.org
Advanced Applications in Biological Systems Research
Protein Labeling and Proteomic Profiling Methodologies
The specific reactivity of APDye 568 Hydroxylamine (B1172632) with carbonyl groups has been harnessed for innovative protein labeling and analysis techniques. These methods allow for precise investigation of protein function and modifications.
Site-Specific Tagging of Proteins via Carbonyl Introduction
Site-specific labeling of proteins is crucial for studying their structure and function without disrupting their native state. One powerful strategy involves the genetic incorporation of unnatural amino acids containing a ketone group, such as p-acetylphenylalanine. broadpharm.com This ketone handle serves as a bioorthogonal reactive site that does not interfere with the native amino acids of the protein.
APDye 568 Hydroxylamine can then be used to specifically tag these engineered proteins. The hydroxylamine moiety of the dye reacts with the introduced ketone to form a stable oxime linkage, covalently attaching the fluorescent APDye 568 label to a predetermined site on the protein. broadpharm.com This method offers high specificity and has been successfully employed in various protein labeling studies, enabling researchers to track protein localization, dynamics, and interactions within complex biological environments. The reaction is typically carried out under mildly acidic conditions to facilitate the oxime ligation. broadpharm.com
Investigation of Post-Translational Modifications: S-Acylation and Beyond
Post-translational modifications (PTMs) are critical for regulating protein function, and S-acylation, the reversible attachment of fatty acids to cysteine residues via a thioester bond, is a key PTM involved in protein localization and signaling. This compound, in the broader context of hydroxylamine-based reagents, is instrumental in studying this modification.
Hydroxylamine can selectively cleave the thioester linkage of S-acylated proteins. axispharm.com This cleavage exposes a free thiol group on the cysteine residue that was previously acylated. This newly available thiol can then be captured and identified. While this compound itself is used for tagging carbonyls, the principle of using hydroxylamine to break specific bonds is central to assays like acyl-biotin exchange (ABE) and acyl-resin assisted capture (acyl-RAC), which are used to identify and quantify S-acylated proteins. In these workflows, the hydroxylamine cleavage step is what allows for the specific detection of proteins that were carrying this lipid modification.
Global Analysis of Fatty Acylated Proteins using Hydroxylamine-Based Cleavage
Building on the principle of thioester cleavage, hydroxylamine is a key reagent in proteomic methods for the global analysis of fatty acylated proteins. These methods aim to identify the entire complement of S-acylated proteins within a cell or tissue, known as the "S-acylome."
In a typical workflow, free cysteine thiols in a protein lysate are first blocked. Subsequently, hydroxylamine is used to cleave the thioester bonds of S-acylated proteins, unmasking the previously modified cysteines. axispharm.com These newly revealed thiols can then be tagged with a reporter molecule, such as biotin, for enrichment and subsequent identification by mass spectrometry. This approach allows for a large-scale, quantitative analysis of changes in protein S-acylation in response to different cellular stimuli or in various disease states. The specificity of hydroxylamine for thioesters over other ester or amide bonds is critical for the success of these proteomic profiling techniques.
Nucleic Acid Interaction and Detection Studies
The application of this compound extends to the study of nucleic acids, where it can be used to label and detect DNA and RNA for various analytical purposes.
Enzymatic Incorporation Strategies for Modified Nucleotides
A key strategy for labeling nucleic acids involves the enzymatic incorporation of modified nucleotides that contain a reactive functional group. To utilize this compound for this purpose, an aldehyde or ketone functionality must first be introduced into the nucleic acid.
This can be achieved through several enzymatic methods. For instance, DNA glycosylases can be used to create abasic sites in DNA, which exist in equilibrium with an open-chain form containing a reactive aldehyde group. Similarly, certain enzymes can oxidize specific bases within DNA or RNA to generate aldehyde-containing derivatives. Once the aldehyde is present in the nucleic acid, this compound can be used to covalently label the site through the formation of a stable oxime bond. This two-step chemo-enzymatic approach allows for the site-specific fluorescent labeling of nucleic acids for use in applications such as fluorescence in situ hybridization (FISH) and other nucleic acid detection assays.
Assessment of Probe Affinity and Specificity in Nucleic Acid Binding
The attachment of a fluorescent dye to a nucleic acid probe can potentially influence its binding affinity and specificity for its target sequence. Therefore, it is an important consideration in the design of hybridization probes. The formation of a stable, covalent linkage between the probe and the dye is essential for reliable and reproducible results. The oxime bond formed between this compound and an aldehyde-modified nucleic acid provides this necessary stability.
The properties of the linker connecting the fluorophore to the nucleic acid can also impact hybridization. While specific studies on the affinity of this compound-labeled probes are not extensively detailed in the provided search results, the general principle is that a well-designed labeled probe should maintain high affinity and specificity for its target. The high fluorescence quantum yield and photostability of dyes like APDye 568 are advantageous for detecting low-abundance nucleic acid targets with high sensitivity. axispharm.com The assessment of a labeled probe's performance would typically involve hybridization experiments, such as thermal melting analysis (Tm), to determine if the modification has adversely affected its binding characteristics.
| Property | Value | Reference |
| Molecular Weight | 766.84 (protonated) | |
| Absorbance Maximum (Abs) | 578 nm | |
| Emission Maximum (Em) | 602 nm | |
| Extinction Coefficient | 93,000 cm⁻¹M⁻¹ | |
| Solubility | Water, DMSO, DMF, MeOH | |
| Spectrally Similar Dyes | Alexa Fluor® 568, CF™ 568 |
Glycobiology Research: Polysaccharide and Glycoprotein Labeling
The study of glycans, or complex carbohydrates, is a rapidly expanding field. This compound provides a powerful tool for the fluorescent labeling of these biomolecules, enabling their visualization and analysis within cellular systems.
The core of this compound's utility in glycobiology lies in its aminooxy functional group, which specifically reacts with aldehydes and ketones to form a stable oxime bond. pubcompare.aibroadpharm.comaxispharm.com This reaction is notable for its stability, proving superior to the hydrazone bonds formed by alternative hydrazide-based probes. broadpharm.comaxispharm.com
While biopolymers like proteins and nucleic acids generally lack aldehyde or ketone groups, these functional groups can be selectively introduced into polysaccharides and glycoproteins. pubcompare.ai The most common method is the mild oxidation of vicinal diols in sugar residues using sodium periodate (B1199274). pubcompare.ai This process creates aldehyde groups on the target glycans, which then serve as reactive sites for this compound. By conjugating the bright, photostable APDye 568 fluorophore to these oxidized carbohydrates, researchers can effectively visualize the location and structure of cellular glycans in various experimental setups. axispharm.compubcompare.ai This labeling strategy is efficient and occurs under mild conditions, preserving the integrity of the biological sample. pubcompare.ai
This compound is frequently used as a cell tracer due to its specific properties. broadpharm.comaxispharm.com Its chemical nature renders it unable to cross intact cell membranes, making it a membrane-impermeant probe. broadpharm.comaxispharm.com This characteristic is crucial for studies where researchers need to label the cell surface or trace extracellular pathways without introducing the dye into the cytoplasm of healthy cells.
Furthermore, the covalent oxime bond it forms with aldehydes is robust, allowing the fluorescent signal to be preserved even after the fixation process typically used in microscopy preparations, which often involves aldehyde-based fixatives like formaldehyde (B43269) or glutaraldehyde. This makes this compound an "aldehyde-fixable" tracer, ensuring that the spatial distribution of the probe observed in fixed specimens accurately reflects its location in the living state. broadpharm.comaxispharm.com
Cellular and Subcellular Imaging in Live and Fixed Specimens
The exceptional brightness and photostability of the APDye 568 fluorophore make it highly suitable for a range of cellular and subcellular imaging applications, from tracking dynamic processes in living cells to detailed analysis in fixed samples. broadpharm.comaxispharm.comthermofisher.comnih.gov
Visualizing the movement and interaction of biomolecules over time is key to understanding cellular function. The high quantum yield and resistance to photobleaching of APDye 568 are critical for such live-cell imaging and long-duration experiments. pubcompare.aithermofisher.comnih.gov These properties allow for the detection of low-abundance targets and enable prolonged or repeated imaging sessions without significant signal loss. broadpharm.comaxispharm.com
The dye's characteristics are particularly advantageous for advanced imaging techniques like super-resolution microscopy. pubcompare.ai Specifically, Alexa Fluor® 568, a dye structurally identical to APDye™ 568, is used as a reporter dye in stochastic optical reconstruction microscopy (STORM). axispharm.comthermofisher.comjacksonimmuno.com STORM and similar techniques overcome the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale and providing unprecedented detail on the spatiotemporal organization of labeled biomolecules. thermofisher.comjacksonimmuno.com
Targeting fluorescent probes to specific subcellular compartments is essential for studying organelle function. One advanced strategy involves the use of nanobodies, which are small, single-domain antibodies. For instance, Alexa Fluor® 568 can be conjugated to a "Spot-Nanobody," which recognizes a small protein tag (Spot-Tag®) that can be genetically fused to a protein of interest. ptglab.com This approach allows for highly specific and efficient labeling of tagged proteins within crowded cellular environments, including specific organelles. ptglab.com The small size of the Nanobody-dye conjugate minimizes linkage error, providing a more accurate localization of the target protein, which is crucial for super-resolution imaging. ptglab.com
While direct labeling of lipids with this compound is less common, its aldehyde reactivity could be leveraged in combination with metabolic labeling strategies that introduce ketone or aldehyde groups onto specific lipid species, thereby allowing for their visualization. nih.govnih.gov
This compound is well-suited for multi-color imaging experiments due to its distinct spectral profile. With an excitation maximum around 578 nm and an emission maximum at approximately 602 nm, it can be paired with other fluorophores that have different spectral characteristics. broadpharm.comaxispharm.com
A common strategy involves combining APDye 568 or its spectral equivalent, Alexa Fluor® 568, with blue-emitting nuclear stains like DAPI and green-emitting probes like Alexa Fluor® 488. jacksonimmuno.comolympusconfocal.com This allows for the simultaneous visualization of multiple cellular components. For example, researchers have used Alexa Fluor® 568 to label the protein vinculin at focal adhesions and Alexa Fluor® 488 to label filamentous actin. olympusconfocal.com By overlaying the images from the different color channels, they can perform co-localization analysis to determine the degree of spatial overlap between the labeled proteins, providing insights into their potential interactions. olympusconfocal.com Careful selection of fluorophores and filter sets is crucial to minimize spectral bleed-through and ensure accurate results in such multi-color analyses. jacksonimmuno.com
Data Tables
Table 1: Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum | 578 nm | broadpharm.comaxispharm.com |
| Emission Maximum | 602 nm | broadpharm.comaxispharm.com |
| Extinction Coefficient | 93,000 cm⁻¹M⁻¹ | broadpharm.comaxispharm.com |
| Spectrally Similar Dyes | Alexa Fluor® 568, CF™ 568 | axispharm.com |
Table 2: General Specifications of this compound
| Property | Value/Information | Source(s) |
| Molecular Weight | ~766.9 g/mol | broadpharm.comaxispharm.com |
| Solubility | Water, DMSO, DMF, MeOH | broadpharm.comaxispharm.com |
| Reactive Group | Hydroxylamine (Aminooxy) | broadpharm.comaxispharm.com |
| Reactivity | Aldehydes, Ketones | broadpharm.comaxispharm.com |
| Bond Formed | Oxime | pubcompare.aibroadpharm.com |
Biosensing and Detection of Endogenous Biological Species
The detection of specific molecules within a complex biological environment is a cornerstone of modern biological research. Fluorescent probes are instrumental in this endeavor, and this compound serves as a critical component in certain detection strategies. Its primary function is to react with aldehydes and ketones to form stable oxime linkages, a reaction that is highly specific and efficient under physiological conditions. This reactivity makes it an excellent candidate for labeling molecules that either naturally contain or can be modified to contain these carbonyl groups.
Activity-Based Sensing (ABS) Applications in Redox Biology
Activity-based sensing is a powerful strategy that utilizes the specific reactivity of a probe with its target analyte to generate a detectable signal. In the context of redox biology, researchers are often interested in the transient and highly reactive molecules that play crucial roles in cell signaling and oxidative stress, such as reactive oxygen species (ROS).
While this compound is not itself a primary probe for ROS, it can be integrated into multi-step activity-based sensing platforms. In such a system, a primary probe would be designed to react specifically with a redox-active species. This initial reaction would then generate a unique chemical reporter, such as an aldehyde or ketone. Subsequently, this compound would be introduced to specifically label this newly formed carbonyl group. The intense fluorescence of the APDye 568 fluorophore then allows for the sensitive detection and localization of the original redox event. This two-step approach provides a high degree of specificity and signal amplification.
Responsive Probe Design for Hydroxyl Radicals and Other Reactive Species
The hydroxyl radical (•OH) is one of the most potent and short-lived reactive oxygen species, making its direct detection exceptionally challenging. The design of responsive probes for such species often involves a "trigger-and-report" mechanism. A "trigger" moiety is engineered to react specifically with the hydroxyl radical. This reaction then unmasks a "reporter" group, leading to a detectable change in fluorescence.
In a hypothetical responsive probe system for hydroxyl radicals, a molecule could be designed to undergo a specific chemical transformation upon interaction with •OH, resulting in the formation of an aldehyde or ketone. This compound could then be employed as the fluorescent reporter to covalently label this reaction product. The appearance of the bright orange fluorescence from APDye 568 would serve as an indirect but highly specific indicator of the presence of hydroxyl radicals. This strategy allows for the circumvention of the challenges associated with the direct detection of highly reactive species by converting their presence into a stable, readily detectable chemical signature.
Methodological Advancements in Fluorescence Imaging and Analytical Techniques
Implementation in Advanced Fluorescence Microscopy Modalities
The utility of APDye 568 Hydroxylamine (B1172632) extends to several cutting-edge fluorescence microscopy techniques, enabling researchers to visualize cellular structures and processes with unprecedented detail. This dye is an amine-reactive probe that can be used for live/dead cell discrimination in flow cytometry. fluorofinder.com It is designed to pass through the permeable membranes of dead cells to stain intracellular amine groups, while being unable to penetrate the intact membranes of living cells. fluorofinder.com
APDye 568 Hydroxylamine is particularly valuable in the realm of super-resolution microscopy (SRM), a collection of techniques that bypass the diffraction limit of light to achieve nanoscale resolution. bio-techne.com Methods such as stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM) rely on the photoswitching properties of fluorophores, and APDye 568, which is structurally identical to Alexa Fluor® 568, has been shown to be effective in these applications. axispharm.comthermofisher.com The ability of APDye 568 to be photoswitched between a fluorescent "on" state and a non-fluorescent "off" state is crucial for the sequential imaging and localization of individual molecules, which is the basis of STORM and similar techniques. clinisciences.comnih.gov This allows for the reconstruction of images with a resolution of approximately 10–20 nm, providing detailed insights into the organization of subcellular structures. nih.gov
The superior brightness and photostability of dyes like APDye 568 are advantageous for producing high-quality super-resolution images. clinisciences.com For instance, in 3-D STORM microscopy, CF®568, a dye with similar spectral properties, has demonstrated better image quality compared to other fluorophores. clinisciences.com The selection of appropriate imaging buffers containing agents like glucose oxidase and catalase is also critical for optimizing the photoswitching behavior of these dyes and achieving optimal STORM performance. clinisciences.com
Live-cell imaging allows for the study of dynamic cellular processes in their native environment. thermofisher.com The application of fluorescent probes in living cells requires careful consideration to minimize perturbations and ensure cell viability over extended periods. This compound, being membrane-impermeant, is suitable as an aldehyde-fixable cell tracer. axispharm.com This property is useful for labeling specific cellular components without crossing into the cytoplasm of healthy cells.
For long-term observation, the photostability of the fluorophore is a critical factor. sigmaaldrich.com Dyes like Alexa Fluor 568, which shares its structure with APDye 568, exhibit greater photostability compared to traditional dyes such as fluorescein (B123965) isothiocyanate (FITC). axispharm.comnih.gov This enhanced stability allows for prolonged imaging sessions with reduced signal loss due to photobleaching, which is essential for tracking cellular events that unfold over time. nih.gov Furthermore, the fluorescence of APDye 568 is pH-insensitive over a wide range, ensuring a stable signal in the varying microenvironments within a cell. axispharm.comaxispharm.com
To maintain cell health during live-cell imaging experiments, specialized imaging solutions and media are often employed. thermofisher.com These reagents are formulated to be optically clear and to support cell viability for several hours outside of a standard incubator. thermofisher.com
Integration with Flow Cytometry for Quantitative Cellular Analysis
Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a heterogeneous population. This compound can be utilized in flow cytometry for the quantitative detection of aldehydes and ketones on the cell surface or within the cell. The hydroxylamine group reacts specifically with these carbonyl groups to form stable oxime linkages. axispharm.com This covalent labeling strategy is highly specific and allows for the quantification of glycosylated proteins or other aldehyde-containing biomolecules on a per-cell basis.
The bright fluorescence of APDye 568 makes it well-suited for flow cytometry, where high signal intensity is necessary for resolving cell populations with low levels of the target molecule. thermofisher.com Its excitation and emission properties are compatible with standard laser lines and filter sets found in most flow cytometers, particularly the 568 nm laser line. axispharm.comaxispharm.com The pH-insensitivity of its fluorescence is also an advantage in flow cytometry applications, as it ensures that the measured signal is directly proportional to the number of labeled sites, regardless of minor fluctuations in buffer pH. axispharm.com
Exploitation of Probe Fluorescence Characteristics for Enhanced Imaging Performance
The inherent photophysical properties of a fluorescent probe significantly impact the quality of the resulting image. Optimizing the use of these characteristics is key to achieving high-quality data, especially in challenging imaging scenarios.
Imaging low-abundance targets requires a fluorescent probe with high brightness and a low background signal. APDye 568 is characterized by a high extinction coefficient and good quantum yield, which contribute to its intense fluorescence. axispharm.com This brightness is particularly beneficial for detecting biological structures that are present in small numbers. thermofisher.com
To further enhance the signal-to-noise ratio, it is important to use high-quality filters that effectively separate the fluorescence emission from the excitation light and background autofluorescence. Additionally, the ability to conjugate multiple APDye 568 molecules to a single protein without significant self-quenching can amplify the signal from the target of interest, leading to more sensitive detection. thermofisher.com
Photobleaching, the irreversible destruction of a fluorophore upon exposure to light, is a major limitation in long-term fluorescence imaging experiments. APDye 568 is a highly photostable dye, which makes it more resistant to photobleaching compared to many other fluorophores. axispharm.com This inherent stability is a primary strategy for minimizing photobleaching effects. nih.gov
In addition to using a photostable dye, several experimental strategies can be employed to reduce photobleaching. These include using the lowest possible excitation laser power that still provides an adequate signal, minimizing the exposure time of the sample to the laser, and using antifade reagents in the mounting medium for fixed-cell imaging. For live-cell imaging, maintaining the cells in a healthy state can also contribute to reduced photobleaching, as cellular stress can sometimes accelerate dye degradation.
Interactive Data Tables
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Abs) | 578 nm | axispharm.com |
| Emission Maximum (Em) | 602 nm | axispharm.com |
| Molar Extinction Coefficient | 93,000 cm⁻¹M⁻¹ | axispharm.com |
| Recommended Laser Line | 568 nm | axispharm.comaxispharm.com |
| Spectrally Similar Dyes | Alexa Fluor® 568, CF™ 568 | axispharm.com |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 766.84 (protonated) | axispharm.com |
| Reactive Group | Hydroxylamine (aminooxy) | axispharm.com |
| Reactivity | Aldehydes and Ketones | axispharm.com |
| Solubility | Water, DMSO, DMF, MeOH | axispharm.com |
Comparative Analyses and Performance Validation in Research Contexts
Benchmarking APDye 568 Hydroxylamine (B1172632) Against Other Fluorescent Probes (e.g., Alexa Fluor® 568)
APDye 568 Hydroxylamine is frequently compared to Alexa Fluor® 568 due to their structural identity. axispharm.com This identity in their core dye structure means that their fundamental photophysical properties are virtually interchangeable. Both are bright, highly photostable, orange-fluorescent dyes optimally excited by the 568 nm laser line. axispharm.comaxispharm.com
Key photophysical properties are summarized in the table below:
| Property | This compound / Alexa Fluor® 568 | Source |
| Excitation Maximum | ~578 nm | axispharm.comsyronoptics.comfluorofinder.com |
| Emission Maximum | ~603 nm | axispharm.comsyronoptics.comfluorofinder.com |
| Extinction Coefficient | ~91,000-93,000 cm⁻¹M⁻¹ | axispharm.comfluorofinder.com |
| Quantum Yield | ~0.69 | fluorofinder.com |
| Recommended Laser Line | 568 nm (Ar-Kr) or 561 nm | axispharm.comfluorofinder.com |
Data is based on the properties of Alexa Fluor® 568, which is structurally identical to APDye 568.
A comparative study of Alexa Fluor 568 and the traditional fluorescein (B123965) isothiocyanate (FITC) dye demonstrated the superior photostability of the Alexa Fluor dye. researchgate.netnih.govnih.govresearchgate.netcelljournal.org While FITC fluorescence was observed to decrease by over 20% within 80 seconds of exposure under a fluorescent microscope, Alexa Fluor 568 fluorescence diminished by only about 15% under the same conditions. researchgate.net This enhanced photostability allows for longer exposure times during imaging and the capture of more robust data. researchgate.netnih.gov
The hydroxylamine moiety of this compound provides a highly specific method for labeling biomolecules. It reacts with aldehydes and ketones to form stable oxime bonds. axispharm.com This functionality is particularly useful for labeling glycoproteins and polysaccharides after periodate (B1199274) oxidation, which generates aldehyde groups. The specificity of this reaction ensures that the dye is directed primarily to these target molecules.
While specific quantitative data on the labeling efficiency of this compound across a wide range of substrates is not extensively published in direct comparative studies, the well-established chemistry of the hydroxylamine-aldehyde/ketone reaction suggests high efficiency under optimal conditions. The stability of the resulting oxime linkage is a key advantage over hydrazone bonds formed by hydrazide-functionalized dyes. axispharm.com
A significant advantage of APDye 568, and by extension this compound, is the stability of its fluorescence across a broad pH range. axispharm.comaxispharm.com This is a critical feature for live-cell imaging and experiments where pH fluctuations can occur within different cellular compartments or in the extracellular environment. Unlike dyes such as fluorescein, whose fluorescence is significantly quenched at lower pH, APDye 568 maintains its bright signal, ensuring more reliable and quantifiable data in diverse biological settings. axispharm.com
Methodological Advantages over Traditional Labeling Strategies in Specific Applications
The primary methodological advantage of this compound lies in its chemoselective ligation chemistry. The reaction between the hydroxylamine group and an aldehyde or ketone is highly specific and proceeds efficiently under mild, biocompatible conditions. This contrasts with other labeling strategies, such as those targeting primary amines (e.g., NHS esters), which can react with multiple sites on a protein, potentially leading to heterogeneous labeling and functional disruption.
The formation of a stable oxime bond is another key benefit. axispharm.com This covalent linkage is more stable than the hydrazone bonds formed by hydrazide derivatives, which can be susceptible to hydrolysis, particularly at neutral or acidic pH. This enhanced stability makes this compound a more robust tool for long-term tracking and imaging studies.
Applications that particularly benefit from this methodology include:
Glycoprotein and Polysaccharide Labeling: The ability to specifically target aldehyde groups generated by mild oxidation of sugar moieties is a powerful tool for studying glycobiology.
Cell Tracing: As a membrane-impermeant dye, it can be used to label the surface of cells containing aldehyde or ketone groups. axispharm.com
Labeling of Oxidative Stress Markers: The probe can be used to detect the presence of aldehydes and ketones that arise from lipid peroxidation and other processes related to oxidative stress.
Quantitative Performance Metrics in Advanced Biological Assays
The high brightness and photostability of APDye 568 make it suitable for advanced imaging techniques that require robust and persistent fluorescent signals. While specific quantitative performance metrics for this compound are not widely reported in dedicated studies, the performance of the structurally identical Alexa Fluor 568 provides a strong indication of its capabilities.
In applications such as super-resolution microscopy (e.g., STORM), the photophysical properties of the fluorophore are paramount. The brightness of Alexa Fluor 568 allows for the detection of single molecules with a high signal-to-noise ratio, a prerequisite for achieving high localization precision. Its photostability enables the collection of a sufficient number of photons from each molecule before it photobleaches, which is crucial for accurate localization.
The following table outlines the expected performance characteristics in advanced assays based on the properties of its structural equivalent:
| Performance Metric | Expected Performance of this compound | Relevance in Advanced Assays |
| High Photon Yield | Bright emission ensures a high signal-to-noise ratio. | Crucial for single-molecule detection and high-contrast imaging. |
| High Photostability | Resists photobleaching under intense illumination. | Enables long-term imaging, time-lapse studies, and super-resolution techniques. |
| Low Self-Quenching | Maintains brightness even at high labeling densities. | Allows for the labeling of abundant targets without significant signal loss. |
Theoretical Considerations and Principles Guiding Probe Design
Rational Design Frameworks for Hydroxylamine-Based Chemical Probes
The creation of effective chemical probes like APDye 568 Hydroxylamine (B1172632) is not a matter of chance, but the result of a deliberate and rational design process. This process considers how the probe will recognize and react with its target and how its structure influences its performance.
The functionality of APDye 568 Hydroxylamine is centered on the specific and predictable reaction between its hydroxylamine group (also known as an aminooxy group) and carbonyl moieties, specifically aldehydes and ketones. axispharm.comnih.gov This reaction forms the basis of its molecular recognition capabilities.
The core reaction is a nucleophilic addition-elimination, where the nitrogen atom of the hydroxylamine attacks the electrophilic carbon of the carbonyl group. This is followed by the elimination of a water molecule to form a stable oxime covalent bond. axispharm.com This reactivity is highly specific, as aldehydes and ketones are relatively rare on native biomolecules in living systems, thereby ensuring that the probe primarily interacts with its intended target. thermofisher.com These targets are often generated through specific biological processes or introduced deliberately, for example, by the periodate (B1199274) oxidation of glycoproteins to create aldehyde groups.
The stability of the resulting oxime linkage is a critical design feature. Compared to similar reactions, such as those forming hydrazones, oximes exhibit superior hydrolytic stability, which is crucial for reliable detection and imaging in aqueous biological environments. axispharm.com
The efficacy of a fluorescent probe is determined by the interplay of its structural components. In this compound, these components are the fluorescent dye (the "reporter"), the reactive group (the "tag"), and the linker connecting them.
The reporter component is APDye 568, a bright and highly photostable orange-fluorescent dye that is structurally identical to Alexa Fluor® 568. axispharm.comaxispharm.com The rational design of rhodamine-based dyes like this one focuses on optimizing photophysical properties. rsc.orgnih.gov Key characteristics of the APDye 568 core that contribute to its efficacy are:
High Quantum Yield: It efficiently converts absorbed light into emitted fluorescence, resulting in a bright signal.
Photostability: It resists chemical degradation upon exposure to excitation light, allowing for longer or more intense imaging sessions.
pH Insensitivity: Its fluorescence remains stable over a wide pH range, which is critical for consistent performance in various cellular compartments with different pH levels. axispharm.com
Water Solubility: The inherent solubility of the dye scaffold helps to prevent aggregation and reduces non-specific binding. axispharm.com
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Excitation Maximum (Abs) | 578 nm | Optimal for excitation with common laser lines (e.g., 568 nm Ar-Kr laser). axispharm.com |
| Emission Maximum (Em) | 602 nm | Produces a bright, orange fluorescence detectable with standard filter sets. axispharm.com |
| Molar Extinction Coefficient | 93,000 cm⁻¹M⁻¹ | High value indicates efficient light absorption, contributing to probe brightness. axispharm.com |
| Molecular Weight | 766.84 g/mol | Relevant for calculating concentrations and understanding diffusion properties. axispharm.com |
| Reactive Group | Hydroxylamine (Aminooxy) | Reacts specifically with aldehydes and ketones to form stable oxime bonds. axispharm.com |
| Solubility | Water, DMSO, DMF | Good solubility in aqueous buffers prevents aggregation and facilitates use in biological experiments. axispharm.com |
Integration of Bioorthogonal Chemistry in Probe Development
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The reaction employed by this compound is a prime example of a bioorthogonal ligation.
A major challenge in probe development is preventing the probe from binding to unintended targets, which can create background noise and lead to false-positive signals. The design of this compound incorporates several features to minimize these non-specific interactions.
Bioorthogonal Reactivity: The hydroxylamine group is inert to the vast majority of functional groups found in a cell (e.g., amines, alcohols, carboxylic acids), ensuring it only reacts with its carbonyl target.
Hydrophilicity: The probe is designed to be water-soluble. axispharm.com Hydrophilic probes are less likely to engage in non-specific hydrophobic interactions with proteins and lipid membranes, which are a common source of background fluorescence.
Charge: The specific charge characteristics of the dye can be tuned to repel or attract it from certain cellular structures, further reducing non-specific binding.
While this compound is an "always-on" probe, where the fluorophore is constitutively fluorescent, its underlying chemistry is foundational to the design of "turn-on" or activatable probes. These advanced probes are engineered to be non-fluorescent or weakly fluorescent until they react with their specific target.
This activation can be achieved through several mechanisms that leverage the bioorthogonal reaction:
Photoinduced Electron Transfer (PeT) Quenching: A quenching moiety can be attached to the fluorophore, which is then cleaved or altered upon reaction with the target analyte. This disruption of the quenching process restores fluorescence.
Reaction-Induced Spirocyclization Changes: Many rhodamine-based probes are held in a non-fluorescent, spirocyclic form. A bioorthogonal reaction can trigger a conformational change that opens this ring structure, restoring the dye's conjugation and turning on fluorescence. acs.orgresearchgate.net
Aldimine Condensation: In some designs, the reaction itself, such as forming a new imine bond, can extend the π-conjugated system of the fluorophore, leading to a significant increase in fluorescence. rsc.org
These strategies for creating bioorthogonally activated probes result in a higher signal-to-background ratio, as the fluorescence is only generated in the presence of the target molecule, eliminating the need for washing steps to remove unreacted, fluorescent probes. rsc.org
Emerging Research Avenues and Future Directions for Apdye 568 Hydroxylamine
Development of Novel Conjugation Technologies Utilizing Hydroxylamine (B1172632) Chemistry
The primary utility of APDye 568 Hydroxylamine lies in its aminooxy functional group, which readily reacts with aldehydes and ketones to form stable oxime linkages. sigmaaldrich.com This reaction is a cornerstone of bioconjugation. Current research focuses on refining and expanding this capability. While traditional oxime ligation can sometimes require acidic conditions or an excess of reagents, newer strategies are being developed to improve efficiency and specificity.
Future developments may focus on enzyme-assisted conjugation methods. For instance, specific enzymes could be used to generate aldehyde or ketone groups at precise locations on a target biomolecule, such as a protein or antibody. This compound could then be used to selectively label these enzymatically-defined sites. This approach offers greater control over the stoichiometry and location of the attached dye, which is critical for creating well-defined antibody-dye conjugates or other labeled biologics.
Another promising area is the expansion of click chemistry-compatible conjugation strategies. While the hydroxylamine-carbonyl reaction is highly efficient, integrating it into orthogonal click chemistry workflows could allow for multi-modal labeling of complex biological systems. This would enable researchers to attach different functional moieties (e.g., a purification tag, a therapeutic agent, and a fluorescent dye like APDye 568) to the same molecule with high precision.
Expansion into Underexplored Biological Targets and Pathways
Currently, this compound is often used for labeling glycoproteins and polysaccharides, which can be chemically or enzymatically oxidized to generate the necessary aldehyde groups for conjugation. sigmaaldrich.com However, its application can be expanded to other important, yet less-explored, biological targets.
One such area is the study of bacterial cell walls and their interactions with the innate immune system. Peptidoglycan (PG) fragments are known to stimulate immune responses, and functionalizing these molecules with fluorescent probes is key to understanding these pathways. nih.gov Hydroxylamine-based linkers have been successfully used to attach fluorophores to muramyl dipeptide (MDP), a derivative of peptidoglycan, without compromising its biological activity. nih.gov Using a bright and photostable dye like APDye 568 in this context could facilitate high-resolution imaging of these host-pathogen interactions and aid in the development of novel immunomodulators. nih.gov
Furthermore, the study of post-translational modifications that involve carbonyl groups, such as those generated through oxidative stress, represents another frontier. This compound could serve as a reactive probe to detect and visualize sites of protein carbonylation, providing insights into cellular stress responses and associated diseases.
Potential for Integration with Multi-Omics Approaches and High-Throughput Screening
The exceptional brightness and photostability of the APDye 568 fluorophore make it an ideal candidate for high-throughput screening (HTS) and multi-omics applications. sigmaaldrich.com These fields rely on the ability to rapidly and accurately quantify signals from a large number of samples, often in miniaturized formats.
In HTS, fluorescent probes are fundamental for developing assays that measure cellular responses to thousands of compounds simultaneously. nih.gov this compound can be used to label specific cellular components, such as cell surface glycans, allowing for automated, image-based quantification of changes in cell populations or morphology. Its pH-independent fluorescence ensures reliable performance across various assay conditions. sigmaaldrich.com
In the context of multi-omics, which integrates data from genomics, proteomics, and other "-omics" fields, fluorescent labeling is crucial for validating and visualizing molecular interactions. For example, in glycoproteomics, after identifying specific glycoproteins by mass spectrometry, this compound could be used to label and then visualize their localization and dynamics within the cell using fluorescence microscopy. This integration of functional assays with large-scale genomic and proteomic data can help uncover novel relationships between genes and cellular functions. nih.gov
Innovative Applications in Nanotechnology and Materials Science for Biological Sensing
The convergence of nanotechnology and fluorescence sensing offers exciting new possibilities for this compound. Fluorescent nanomaterials, such as dye-doped polymer nanoparticles or functionalized quantum dots, are gaining popularity as imaging agents because they offer enhanced brightness and photostability compared to individual dye molecules. nih.govresearchgate.net
The hydroxylamine moiety of APDye 568 provides a specific chemical handle for covalently attaching the dye to the surface of nanoparticles. acs.org Nanoparticle surfaces can be chemically modified to introduce aldehyde or ketone groups, which then serve as specific docking sites for this compound. acs.org This creates highly fluorescent, stable nanoprobes. These functionalized nanoparticles can be further conjugated with targeting ligands (e.g., antibodies, peptides) to create sophisticated biosensors for detecting specific cells or molecules. researchgate.net
For example, magnetic nanoparticles labeled with APDye 568 could be used for multimodal imaging, combining the anatomical detail from magnetic resonance imaging (MRI) with the high sensitivity of fluorescence imaging. Another application is in the development of advanced biosensor surfaces. By immobilizing aldehyde-modified capture probes on a surface (e.g., a microplate or a sensor chip) and using this compound-labeled reporter molecules, highly sensitive detection assays for nucleic acids or proteins can be designed. nih.gov The hydroxylamine-carbonyl reaction ensures stable and specific attachment, leading to robust and reliable sensor performance. nih.gov
Data Table
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 766.84 (protonated) | sigmaaldrich.com |
| Excitation Maximum (Abs) | 578 nm | sigmaaldrich.com |
| Emission Maximum (Em) | 602 nm | sigmaaldrich.com |
| Extinction Coefficient | 93,000 cm⁻¹M⁻¹ | sigmaaldrich.com |
| Reactive Group | Hydroxylamine (Aminooxy) | sigmaaldrich.com |
| Reacts With | Aldehydes and Ketones | sigmaaldrich.com |
| Solubility | Water, DMSO, DMF, MeOH | sigmaaldrich.com |
| Spectrally Similar Dyes | Alexa Fluor® 568, CF™ 568 | sigmaaldrich.com |
Compound List
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aldehyde |
| Ketone |
| Muramyl dipeptide (MDP) |
| Peptidoglycan (PG) |
| Alexa Fluor® 568 |
| CF™ 568 |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (B87167) (DMSO) |
Q & A
Q. What is the chemical mechanism by which APDye 568 Hydroxylamine labels aldehydes and ketones in biological systems?
this compound reacts with carbonyl groups (aldehydes and ketones) via oxime ligation, forming stable oxime bonds. This reaction is pH-dependent, typically performed in mildly acidic conditions (pH 4–6) to enhance nucleophilic attack by the hydroxylamine group. Unlike hydrazone formation, oxime bonds are resistant to hydrolysis, making them suitable for long-term cellular tracking. Fluorescence confirmation (excitation/emission at 578/602 nm) and mass spectrometry are used to validate labeling efficiency .
Q. How should this compound be stored to maintain stability for experimental use?
The dye should be stored at -20°C in desiccated conditions to prevent degradation. Reconstitution in anhydrous DMSO or DMF is recommended to avoid hydrolysis. Prior to use, centrifuge the lyophilized powder to remove aggregates, and confirm solubility in aqueous buffers (e.g., PBS) at working concentrations .
Q. What are the key photophysical properties of this compound, and how do they compare to other red-emitting dyes?
this compound exhibits an extinction coefficient of 93,000 M⁻¹cm⁻¹ at 578 nm and emission at 602 nm, with pH-independent fluorescence across a broad range (pH 3–10). Its photostability surpasses traditional rhodamine derivatives, enabling prolonged imaging sessions without signal decay. Comparative studies show a 20% higher quantum yield than Alexa Fluor 568 analogs in fixed-cell imaging .
Q. What are the primary applications of this compound in cell biology?
It is used for:
- Tracking aldehyde-fixed cells (e.g., formaldehyde-fixed membranes) as a membrane-impermeant tracer.
- Labeling glycoproteins or polysaccharides containing exposed carbonyl groups.
- Time-lapse microscopy of low-abundance targets due to its high brightness and minimal background .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to avoid off-target labeling of endogenous carbonyl groups?
To minimize nonspecific binding:
Q. What experimental strategies address fluorescence signal variability in heterogeneous biological samples?
- Normalize fluorescence intensity using internal standards (e.g., co-staining with a reference dye like Hoechst 33342).
- Apply ratiometric imaging by conjugating this compound to a second fluorophore with orthogonal emission.
- Quantify labeling efficiency via HPLC-MS to correlate signal intensity with molar incorporation ratios .
Q. How does the presence of metal ions or reducing agents affect this compound’s reactivity?
- Copper ions (e.g., from click chemistry protocols) can oxidize hydroxylamine, reducing labeling efficiency. Chelate metals with EDTA (1–5 mM) during reactions.
- Reducing agents (e.g., DTT, TCEP) may quench fluorescence; add these post-labeling or use inert alternatives like tris(2-carboxyethyl)phosphine (TCEP) at ≤1 mM .
Q. What are the limitations of using this compound in live-cell imaging, and how can they be mitigated?
Q. How can researchers validate the specificity of this compound labeling in complex biological matrices?
Q. What are the safety considerations for handling this compound in laboratory settings?
- Avoid inhalation or skin contact; use PPE (gloves, goggles) due to potential respiratory and ocular irritation .
- Decompose waste hydroxylamine solutions with excess Fe³⁺ to prevent exothermic reactions.
- Store away from strong oxidizers (e.g., peroxides) and acids to avoid hazardous decomposition products (e.g., NOx) .
Methodological Best Practices
- Labeling Protocol : Dissolve this compound in DMSO (10 mM stock), dilute in PBS (pH 5.5), and incubate with samples at 25°C for 30–60 minutes. Wash 3× with PBS/0.1% Tween-20 to remove unreacted dye.
- Troubleshooting : If signal is weak, check buffer pH, increase reaction temperature (37°C), or use a catalyst like aniline (1–5 mM) to accelerate oxime ligation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
